2-(4,4-Difluoropiperidin-1-yl)aniline
Description
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)5-7-15(8-6-11)10-4-2-1-3-9(10)14/h1-4H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZOZCSHUDPHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4,4-Difluoropiperidin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a piperidine ring substituted with two fluorine atoms and an aniline moiety. This unique structure contributes to its stability and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an inhibitor or activator of specific enzymes or receptors, influencing signal transduction pathways and metabolic processes. For instance, it has been investigated for its role as a ligand in receptor studies and as a potential therapeutic agent in anti-inflammatory and anticancer applications .
Structure-Activity Relationships (SAR)
The introduction of fluorine atoms in the piperidine ring has been shown to enhance the compound's binding affinity and pharmacokinetic properties. Studies indicate that variations in the substituents on the piperidine ring can significantly impact the potency against different biological targets .
| Compound | IC50 (µM) | Notes |
|---|---|---|
| This compound | >150 | High selectivity for certain targets |
| 2-(4-Methylpiperidine) | 85.1 | Lower potency compared to difluorinated analog |
| 4-Methylpiperidine | >150 | Non-selective |
Anti-Cancer Activity
Research has demonstrated that this compound exhibits promising anti-cancer properties. In vitro studies showed that this compound can induce apoptosis in various cancer cell lines, with mechanisms involving the modulation of key signaling pathways .
Neuroprotective Effects
Another area of investigation is the neuroprotective effects of this compound. It has been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its metabolic stability is enhanced by the fluorine substitutions, which reduce susceptibility to metabolic degradation .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(4,4-Difluoropiperidin-1-yl)aniline is . The compound features a difluorinated piperidine ring attached to an aniline moiety, which contributes to its distinct chemical reactivity and biological interactions.
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups facilitate various organic reactions, making it suitable for developing new chemical entities.
Biology
Research indicates that this compound exhibits significant biological activity, particularly in oncology. It has been identified as a potential inhibitor of KIF18A, a protein implicated in cancer cell proliferation and metastasis. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting their normal cell cycle progression.
Medicine
The medicinal applications of this compound are particularly promising. Preclinical studies have demonstrated its potential as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics like cisplatin in specific contexts.
Case Studies
Several case studies have underscored the efficacy of this compound:
KIF18A Inhibition
A study focusing on KIF18A inhibition demonstrated that treatment with this compound resulted in significant reductions in cell viability across various cancer cell lines. The findings support its role as a potential anticancer agent.
Cytotoxicity Assessment
In another assessment involving breast and colon cancer cell lines, the compound exhibited superior cytotoxicity compared to established chemotherapeutics. This reinforces its potential for further development as a therapeutic agent.
Recent Research Findings
Recent publications have explored the synthesis of various derivatives of this compound. These studies often focus on modifying the piperidine ring or aniline moiety to enhance biological activity and selectivity against cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Piperidine and Aniline Moieties
The following table summarizes key structural and physicochemical differences between 2-(4,4-Difluoropiperidin-1-yl)aniline and related compounds:
Key Observations:
Fluorination vs. Methylation: The 4,4-difluoropiperidine group in this compound introduces strong electron-withdrawing effects, reducing the basicity of the piperidine nitrogen compared to the 4,4-dimethylpiperidine analog (204.31 g/mol) . This enhances metabolic resistance to oxidative degradation. The dimethyl analog exhibits higher lipophilicity (logP estimated at ~2.5) due to nonpolar methyl groups, whereas the difluoro derivative balances lipophilicity with polarity, improving solubility .
Sulfonyl Group Impact: 4-(Piperidin-1-ylsulfonyl)aniline (264.33 g/mol) incorporates a sulfonyl linker, which increases molecular weight and polarity.
Aromatic Fluorination Patterns :
- 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline (315.32 g/mol) features fluorination on both the aniline ring and the piperidine-attached phenyl group. This multi-fluorinated structure likely improves binding to hydrophobic pockets in enzymes or receptors but may increase synthetic complexity .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
One common strategy involves nucleophilic aromatic substitution where a piperidine nitrogen attacks an activated aromatic halide or nitro-substituted benzene derivative.
- Starting from p-fluoronitrobenzene analogs, the aromatic ring undergoes nucleophilic substitution with a difluoropiperidine intermediate under basic conditions (e.g., sodium hydride in dimethylformamide) to yield a nitroaniline intermediate.
- Subsequent reduction of the nitro group to an amine is typically achieved using iron catalysis with ammonium chloride as the hydrogen source.
- This method allows selective introduction of the difluoropiperidine moiety onto the aromatic ring, forming the desired this compound (Patent WO2016006974A2; EP4488267NWA1).
Reductive Amination Route
- Another approach uses reductive amination of 2-fluoro or 2-chloronicotinaldehyde derivatives with 4,4-difluoropiperidine or its protected forms.
- The aldehyde intermediate is reacted with the piperidine amine under reductive conditions (e.g., sodium triacetoxyborohydride) to form the corresponding secondary amine.
- This method allows for the introduction of the difluoropiperidine ring onto an aniline precursor, followed by deprotection steps if necessary.
Direct Piperidine Substitution
- Direct substitution of 2-chloronicotinaldehyde or 2-chlorobenzene derivatives with 4,4-difluoropiperidine under nucleophilic substitution conditions is also reported.
- This is followed by condensation with aniline derivatives in the presence of acetic acid in ethanol to afford the target compound.
- Variations include the use of substituted piperazines or piperidine derivatives bearing the difluoro substituents, enabling structural diversity around the piperidine ring.
Representative Synthesis Example
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-Chloronicotinaldehyde + 4,4-difluoropiperidine, base | Nucleophilic substitution to form intermediate |
| 2 | Intermediate + 2-(1H-pyrrol-1-yl)aniline, AcOH, EtOH | Condensation to attach aniline moiety |
| 3 | Acidic deprotection (if Boc-protected) | Removal of protecting groups to yield final compound |
This general scheme is adapted from synthetic routes used for related piperidine-aniline derivatives, demonstrating the flexibility of the approach.
Research Findings and Optimization
- Incorporation of 4,4-difluoropiperidin-1-yl groups has been shown to improve biological activity in various pharmacological targets, including Sirt6 activators and anti-HBV agents.
- Hydrophobic substituents on the piperidine ring, such as difluoro groups, enhance potency, suggesting the importance of fluorination in the piperidine scaffold for activity.
- Synthetic optimization includes controlling reaction temperature (e.g., reflux or 70 °C overnight) and using appropriate solvents like ethanol or DMF to maximize yield and purity.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | p-Fluoronitrobenzene, difluoropiperidine | NaH, DMF, Fe catalysis for reduction | Direct, scalable, mild conditions | Requires nitro reduction step |
| Reductive Amination | 2-Fluoronicotinaldehyde, difluoropiperidine | NaBH(OAc)3, AcOH, EtOH | High selectivity, mild conditions | May need protecting groups |
| Direct Piperidine Substitution | 2-Chloronicotinaldehyde, difluoropiperidine | AcOH, EtOH, reflux | Straightforward, versatile | Possible side reactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4,4-Difluoropiperidin-1-yl)aniline, and how can reaction yields be maximized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination (). For nucleophilic substitution, react 4,4-difluoropiperidine with 2-fluoroaniline derivatives under basic conditions (e.g., KCO) in polar aprotic solvents like DMF. For Pd-catalyzed coupling (Buchwald-Hartwig), use Pd(OAc) with Xantphos as a ligand and CsCO as a base. Optimize yields by controlling reaction temperature (80–110°C) and catalyst loading (1–5 mol%) .
- Purification : High-performance liquid chromatography (HPLC) is recommended for isolating high-purity product ().
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to verify piperidine ring substitution and fluorine positions (e.g., signals near -100 ppm for CF) ().
- X-ray Crystallography : Use SHELXL ( ) for single-crystal analysis to resolve bond lengths and angles, particularly the C-F bond geometry.
- Mass Spectrometry : Confirm molecular weight (CHFN; MW = 217.23 g/mol) via ESI-MS .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Soluble in chloroform, methanol, and DMSO; poorly soluble in water. Stability tests (TGA/DSC) show decomposition above 200°C. Store at -20°C in inert atmospheres to prevent oxidation of the aniline group ().
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination position) influence biological activity in piperidine-aniline derivatives?
- SAR Study Design : Compare this compound with analogs like 2-(4-(Trifluoromethyl)piperidin-1-yl)aniline () and 4-(Pyrrolidin-1-yl)aniline (). Key parameters:
- Lipophilicity : Measure logP values (e.g., difluoromethyl increases logP vs. trifluoromethyl).
- Receptor Binding : Use molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., kinases).
- Bioactivity : Test in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
Q. How can contradictory data on reaction efficiency between nucleophilic substitution and cross-coupling methods be resolved?
- Data Analysis :
- Kinetic Studies : Compare rate constants (k) for both methods under identical conditions.
- Side Product Identification : Use LC-MS to detect byproducts (e.g., dehalogenated intermediates in Pd-catalyzed reactions).
- Computational Modeling : DFT calculations (Gaussian 09) to evaluate activation barriers for each pathway .
Q. What strategies mitigate challenges in crystallizing fluorinated piperidine-aniline derivatives for structural studies?
- Crystallization Techniques :
- Slow Evaporation : Use mixed solvents (e.g., CHCl/hexane) to slow nucleation.
- Cryocooling : Flash-cool crystals to 100 K with liquid N to reduce disorder.
- SHELX Refinement : Apply TWINABS ( ) for high-resolution data with possible twinning .
Key Methodological Takeaways
- Synthesis : Prioritize Pd-catalyzed coupling for scalability but monitor metal contamination.
- Characterization : Combine NMR and X-ray data to resolve fluorine positional isomerism.
- Biological Testing : Include fluorinated analogs in high-throughput screens for kinase inhibition .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
